molecular formula C17H17NO2 B166133 Methyl 2-benzylisoindoline-4-carboxylate CAS No. 127168-92-7

Methyl 2-benzylisoindoline-4-carboxylate

Cat. No.: B166133
CAS No.: 127168-92-7
M. Wt: 267.32 g/mol
InChI Key: KYPYECPVZOQQQH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-benzylisoindoline-4-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with methyl 2,3-bis(bromomethyl)benzoate. The reaction is typically carried out in the presence of sodium hydroxide and tetrabutylammonium chloride in water at room temperature for 18 hours. The product is then purified using flash chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-benzylisoindoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-benzylisoindoline-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-benzylisoindoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the isoindoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-benzyl-1,3-dihydroisoindole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-20-17(19)15-9-5-8-14-11-18(12-16(14)15)10-13-6-3-2-4-7-13/h2-9H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPYECPVZOQQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600391
Record name Methyl 2-benzyl-2,3-dihydro-1H-isoindole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127168-92-7
Record name Methyl 2-benzyl-2,3-dihydro-1H-isoindole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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